molecular formula C17H16N2O2 B12522309 1H-Isoindole-1,3(2H)-dione, 2-(3,5-dimethylphenyl)-4-(methylamino)- CAS No. 651733-72-1

1H-Isoindole-1,3(2H)-dione, 2-(3,5-dimethylphenyl)-4-(methylamino)-

Cat. No.: B12522309
CAS No.: 651733-72-1
M. Wt: 280.32 g/mol
InChI Key: RWJBFHYCNILDJU-UHFFFAOYSA-N
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Description

1H-Isoindole-1,3(2H)-dione, 2-(3,5-dimethylphenyl)-4-(methylamino)- is a complex organic compound that belongs to the class of isoindole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-(3,5-dimethylphenyl)-4-(methylamino)- typically involves multi-step organic reactions. The starting materials often include isoindole derivatives and substituted anilines. The reaction conditions may involve:

    Condensation reactions: Using catalysts such as acids or bases.

    Amination reactions: Introducing the methylamino group through nucleophilic substitution.

    Purification steps: Utilizing techniques like recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve:

    Large-scale reactors: For controlled temperature and pressure conditions.

    Automated purification systems: To streamline the isolation of the final product.

Chemical Reactions Analysis

Types of Reactions

1H-Isoindole-1,3(2H)-dione, 2-(3,5-dimethylphenyl)-4-(methylamino)- can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Reacting with electrophiles or nucleophiles to introduce new functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Acidic or basic catalysts for condensation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: May yield carboxylic acids or ketones.

    Reduction: Could produce amines or alcohols.

    Substitution: Results in various substituted isoindole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique chemical structure.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-(3,5-dimethylphenyl)-4-(methylamino)- involves its interaction with molecular targets such as enzymes or receptors. The pathways involved may include:

    Binding to active sites: Inhibiting or activating specific enzymes.

    Modulating receptor activity: Affecting signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    1H-Isoindole-1,3(2H)-dione derivatives: Compounds with similar core structures but different substituents.

    Phthalimide derivatives: Structurally related compounds with similar chemical properties.

Uniqueness

1H-Isoindole-1,3(2H)-dione, 2-(3,5-dimethylphenyl)-4-(methylamino)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other isoindole derivatives.

Properties

CAS No.

651733-72-1

Molecular Formula

C17H16N2O2

Molecular Weight

280.32 g/mol

IUPAC Name

2-(3,5-dimethylphenyl)-4-(methylamino)isoindole-1,3-dione

InChI

InChI=1S/C17H16N2O2/c1-10-7-11(2)9-12(8-10)19-16(20)13-5-4-6-14(18-3)15(13)17(19)21/h4-9,18H,1-3H3

InChI Key

RWJBFHYCNILDJU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)NC)C

Origin of Product

United States

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